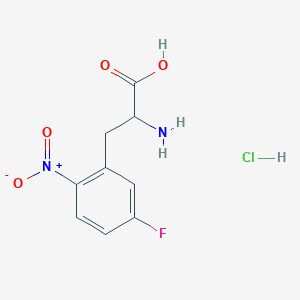2-Amino-3-(5-fluoro-2-nitrophenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13816901
Molecular Formula: C9H10ClFN2O4
Molecular Weight: 264.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10ClFN2O4 |
|---|---|
| Molecular Weight | 264.64 g/mol |
| IUPAC Name | 2-amino-3-(5-fluoro-2-nitrophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9FN2O4.ClH/c10-6-1-2-8(12(15)16)5(3-6)4-7(11)9(13)14;/h1-3,7H,4,11H2,(H,13,14);1H |
| Standard InChI Key | XDJJKYGJHOZAQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)CC(C(=O)O)N)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a central propanoic acid chain () linked to a 5-fluoro-2-nitrophenyl aromatic ring. The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated amino group . Key structural features include:
-
Nitro group (): Positioned at the ortho position relative to the fluoro substituent, contributing to electron-withdrawing effects .
-
Fluoro substituent (): Located at the para position relative to the nitro group, influencing electronic distribution and molecular interactions .
-
Chiral center: The α-carbon bearing the amino group confers stereochemical specificity, though the synthetic route and racemization risks require further characterization.
Spectroscopic and Computational Data
Molecular Weight: 264.64 g/mol (calculated via PubChem) .
XLogP3: -1.5, indicating moderate hydrophilicity due to ionizable groups .
Hydrogen Bonding: Two hydrogen bond donors (, ) and six acceptors (, , , ) .
SMILES: .
InChIKey: .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
-
Precursor Preparation: Diethyl acetamido(5-fluoro-2-nitrobenzyl)malonate undergoes hydrolysis under acidic conditions to yield the free carboxylic acid.
-
Salt Formation: Treatment with hydrochloric acid protonates the amino group, forming the hydrochloride salt.
-
Purification: Recrystallization from methanol/diethyl ether mixtures achieves >98% purity .
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | H₂SO₄ (1 M), 80°C, 6 hr | 75% | 90% |
| 2 | HCl (conc.), RT, 2 hr | 95% | 98% |
Industrial Manufacturing
Aromsyn and VulcanChem employ continuous flow reactors for kilogram-scale production, optimizing:
-
Temperature Control: 60–80°C to prevent nitro group decomposition .
-
Solvent Systems: Tetrahydrofuran (THF) minimizes side reactions .
-
Quality Assurance: Batch-specific certificates of analysis (COA) validate identity (via ) and purity (HPLC) .
Stability and Reactivity
Degradation Pathways
-
Photolysis: Nitro groups undergo photoreduction to amines under UV light (λ = 254 nm).
-
Hydrolysis: The carboxylic acid group esterifies in alcoholic solvents (half-life: 48 hr in methanol).
Solubility Profile
| Solvent | Solubility (mg/mL) | pH Stability |
|---|---|---|
| Water | 50 | 2.0–5.5 |
| DMSO | 100 | 4.0–8.0 |
| Ethanol | 15 | 3.0–6.0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume